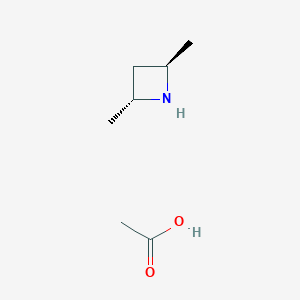

(2R,4R)-2,4-Dimethylazetidine acetate

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a class of strained ring systems that have emerged as crucial motifs in medicinal chemistry and organic synthesis. nih.gov Their inherent ring strain, a consequence of the deviation from ideal bond angles, imparts unique chemical reactivity that can be harnessed for various chemical transformations. nih.gov While historically less explored than their five- and six-membered counterparts like pyrrolidines and piperidines, azetidines are now recognized for their ability to confer favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and lipophilicity. researchgate.net The azetidine (B1206935) scaffold is present in a number of natural products and synthetic compounds with diverse biological activities. nih.gov

The synthetic utility of azetidines is broad, serving as precursors for a range of other nitrogen-containing compounds through ring-opening, ring-expansion, and functionalization reactions. nih.gov Modern synthetic methods, such as copper-catalyzed photoinduced radical cyclizations and gold-catalyzed oxidative cyclizations, have provided more efficient and controlled access to these valuable heterocycles. nih.govnih.gov

Stereochemical Considerations in Azetidine Derivatives

The introduction of stereocenters into the azetidine ring dramatically expands its chemical space and is often critical for biological function. The precise spatial arrangement of substituents on the azetidine core can profoundly influence its interaction with biological targets, such as enzymes and receptors. nih.gov It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov

The synthesis of enantiopure azetidines, therefore, is a significant focus of chemical research. Strategies to achieve this include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For 2,4-disubstituted azetidines, the stereochemistry is defined by the relative orientation of the substituents, which can be either cis or trans. The thermodynamic stability of these isomers is influenced by steric interactions between the substituents. acs.org For instance, in many 2,4-disubstituted azetidines, the trans isomer is thermodynamically more stable due to reduced steric hindrance. acs.org The development of stereoselective synthetic routes that can selectively produce a single desired stereoisomer is a key challenge and an active area of investigation. acs.org

Overview of (2R,4R)-2,4-Dimethylazetidine Acetate (B1210297) as a Chiral Azetidine Building Block

(2R,4R)-2,4-Dimethylazetidine acetate is a chiral synthetic building block that provides access to the enantiopure (2R,4R)-2,4-dimethylazetidine core. This specific stereoisomer, with a trans relationship between the two methyl groups, is a valuable synthon for the introduction of a defined three-dimensional azetidine motif into larger molecules.

While specific literature on the acetate salt is not abundant, the synthesis of the parent (2R,4R)-2,4-dimethylazetidine has been accomplished and its utility demonstrated. For example, various stereoisomers of 2,4-dimethylazetidine (B2808748), including the (2R,4R) and (2S,4S) forms, have been prepared and used in the synthesis of lysergic acid amides to probe receptor binding. nih.govwikipedia.org This highlights the importance of accessing stereochemically pure isomers of this azetidine derivative.

The acetate salt form offers practical advantages over the free base, which is a volatile and potentially corrosive amine. The salt is typically a more stable, crystalline solid that is easier to handle, store, and weigh accurately. The acetate counterion is also readily removed or exchanged under mild conditions, allowing for the subsequent derivatization of the azetidine nitrogen. The synthesis of the acetate salt is straightforwardly achieved by treating the free base with acetic acid.

The following data table provides key chemical information for this compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Stereochemistry | (2R,4R) |

| Form | Acetate Salt |

The availability of (2R,4R)-2,4-Dimethylazetidine as its acetate salt provides chemists with a convenient and reliable source of this chiral building block for use in asymmetric synthesis and the development of new chemical entities.

Properties

CAS No. |

286435-41-4 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

acetic acid;(2R,4R)-2,4-dimethylazetidine |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m1./s1 |

InChI Key |

CXBQVKMVBTTYJJ-TYSVMGFPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](N1)C.CC(=O)O |

Canonical SMILES |

CC1CC(N1)C.CC(=O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2r,4r 2,4 Dimethylazetidine and Chiral Azetidine Analogues

Foundational Synthetic Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained azetidine ring has historically been achieved through several foundational strategies, primarily involving intramolecular cyclization reactions. These methods typically rely on the formation of a C-N or C-C bond to close the four-membered ring.

One of the most common approaches is the intramolecular nucleophilic substitution of γ-amino halides or alcohols. nih.gov In this strategy, a 3-haloamine or a 1,3-amino alcohol (with the alcohol activated as a leaving group, e.g., a mesylate or tosylate) undergoes base-promoted cyclization to form the azetidine ring. nih.govua.es The stereochemistry of the final product is dependent on the stereocenters present in the acyclic precursor.

Ring expansion of three-membered heterocycles, particularly aziridines, provides another important route. For instance, treatment of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can furnish 1-arenesulfonylazetidines in a one-pot reaction. researchgate.net Similarly, ring expansions can be achieved through more complex rearrangements, offering pathways to variously substituted azetidines. researchgate.net Other foundational methods include the reduction of β-lactams (azetidin-2-ones) and the opening of epoxides with amines, such as the lanthanoid(III) triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. ua.esresearchgate.net

Advanced Stereoselective Approaches to Substituted Azetidines

Modern synthetic chemistry has seen the development of more sophisticated and stereocontrolled methods for constructing chiral azetidines. These advanced approaches, including asymmetric cycloadditions and strain-release strategies, offer greater control over the three-dimensional architecture of the final molecule.

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are powerful tools for ring construction. For azetidine synthesis, [2+2] and [3+1] cycloadditions are particularly prominent.

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers a direct and atom-economical route to the azetidine core. nih.govchemrxiv.org This reaction involves the excitation of an imine to its triplet state, which then reacts with an olefin. nih.govresearchgate.net However, traditional methods often require high-energy UV light and are limited by the unfavorable photophysical properties of many imines. nih.gov

Recent advancements have focused on using visible-light photocatalysis to overcome these limitations, enabling the reaction to proceed under milder conditions. nih.gov Catalytic systems based on iridium or copper have been developed. For example, an iridium photocatalyst can facilitate the triplet energy transfer to activate imine equivalents, such as 2-isoxazoline-3-carboxylates, for [2+2] cycloaddition with a broad range of alkenes. researchgate.net Copper(I)-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been reported, proceeding through a selective alkene activation pathway via metal-to-ligand charge transfer (MLCT). These methods provide access to highly functionalized azetidines and have shown promise in controlling stereoselectivity. nih.gov

| Catalyst System | Imine/Imine Equivalent | Alkene Partner | Key Feature |

|---|---|---|---|

| Iridium Photocatalyst | 2-Isoxazoline-3-carboxylates | Unactivated Alkenes | Visible-light mediated; broad scope; mild conditions. |

| Copper(I) Complex | Non-conjugated Imines | Unactivated Alkenes | Selective alkene activation via MLCT pathway. |

| - (Direct Irradiation) | N-(arylsulfonyl)imines | Styrenes, Benzofurans | Requires UVA irradiation; limited substrate scope. nih.gov |

Formal cycloadditions are stepwise reactions that yield a cyclic product equivalent to that of a concerted pericyclic reaction. While a specific method for azetidine synthesis mediated by 1,1,3,3-tetramethylguanidine (TMG) and iodine (I2) is not detailed in the available literature, the concept of formal [2+2] cycloaddition is well-established. A classic example is the Staudinger synthesis, which involves the reaction of a ketene with an imine to produce a β-lactam (azetidin-2-one). This reaction proceeds through a zwitterionic intermediate, sequentially forming the two new sigma bonds of the ring. Such stepwise mechanisms are crucial for constructing four-membered rings when concerted, thermally allowed pathways are geometrically unfavorable.

Asymmetric [3+1]-cycloaddition reactions provide a powerful strategy for constructing chiral, highly substituted azetidines. In this approach, a three-atom component reacts with a one-atom component to form the four-membered ring. A notable example is the copper(I)-catalyzed reaction between silyl-protected enoldiazoacetates and imido-sulfur ylides.

In this process, a chiral copper(I) catalyst, such as one bearing a Sa-box ligand, generates a metallo-enolcarbene from the enoldiazoacetate. This intermediate then reacts with the imido-sulfur ylide in a [3+1]-cycloaddition fashion to form a chiral azetine-2-carboxylate. Subsequent stereoselective reduction, for example, through Pd/C catalytic hydrogenation, yields the all-cis tetrasubstituted azetidine with high diastereoselectivity and enantioselectivity. This methodology allows for the creation of up to three contiguous chiral centers with excellent control. Another innovative [3+1] approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes.

| Enoldiazoacetate γ-substituent | N-arylimido sulfur ylide substituent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Phenyl | 4-Methoxyphenyl | 94 | 99 |

| 4-Bromophenyl | 4-Methoxyphenyl | 96 | 99 |

| 2-Naphthyl | 4-Methoxyphenyl | 95 | 99 |

| Cyclohexyl | 4-Methoxyphenyl | 85 | 99 |

Data adapted from Doyle, M.P., et al., Angew. Chem. Int. Ed. 2019, 58, 16188-16192.

A powerful and modular approach to complex azetidines involves the functionalization of highly strained bicyclic precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs). The significant ring strain of the ABB skeleton facilitates stereospecific ring-opening reactions upon treatment with a wide variety of nucleophiles. nih.gov

This strain-release functionalization allows for the diastereospecific and enantiocontrolled synthesis of 3-substituted azetidines. Enantiopure 2-substituted ABBs can undergo stereospecific opening with nucleophiles such as amines, alcohols, thiols, and carboxylic acids. The addition of organometallic species, like Grignard reagents, enables the formation of C-C bonds at the C-3 position. nih.gov This strategy has been further expanded to include nickel-catalyzed Suzuki cross-coupling reactions, allowing for the synthesis of azetidines bearing all-carbon quaternary centers. The modularity of this approach makes it highly suitable for the parallel synthesis of azetidine libraries for applications in drug discovery and chemical biology.

Metal-Catalyzed Stereoselective Transformations

Palladium catalysis has been instrumental in the synthesis of azetidines through intramolecular C-H amination and in their subsequent functionalization via cross-coupling reactions. Picolinamide (PA) is often employed as a directing group to facilitate the intramolecular amination of unactivated C(sp³)-H bonds at the γ-position, leading to the formation of the azetidine ring. This method has proven effective for creating various azabicyclic scaffolds. frontiersin.org

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of functionalized azetidines. For instance, 2,4-cis-disubstituted azetidines can be utilized as ligands in palladium-catalyzed reactions, highlighting the interplay between the synthesis of these chiral heterocycles and their application in catalysis. frontiersin.org The synthesis of such ligands often involves multi-step sequences where the stereochemistry is carefully controlled.

Below is a table summarizing representative palladium-catalyzed reactions for the synthesis and functionalization of azetidines.

| Catalyst/Ligand | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Pd(OAc)₂ / Picolinamide | Aliphatic Amine | Azetidine | 60-85 | N/A | N/A |

| Pd₂(dba)₃ / (R,R,R)-Ph-SKP | Isobenzofuranone | Alkylated Phthalide | up to 99 | >20:1 | up to 99 |

| Pd(OAc)₂ / Ligand | Acylsilane | Allylated Acylsilane | high | high | high |

This table presents generalized data from studies on palladium-catalyzed reactions leading to or involving cyclic structures, illustrating the potential of these methods for chiral azetidine synthesis.

Gold catalysts have emerged as powerful tools for the stereoselective synthesis of substituted azetidines through the cyclization of nitrogen-containing unsaturated systems. A notable example is the uncommon 4-exo-dig cyclization of N-tosyl homopropargyl amines, which provides access to stereoselective (Z)-2-alkylidene-1-tosylazetidines. acs.orgnih.gov This reaction is catalyzed by a [AuCl(PEt₃)]/AgOTf system. acs.orgnih.gov

The reaction proceeds via the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the nitrogen atom in a 4-exo-dig manner, which is generally considered less favorable according to Baldwin's rules. acs.orgnih.gov This methodology offers a unique entry into functionalized azetidines from acyclic precursors.

| Catalyst System | Substrate | Product | Yield (%) |

| [AuCl(PEt₃)]/AgOTf | N-tosyl homopropargyl amine | (Z)-2-alkylidene-1-tosylazetidine | moderate to high |

This table showcases a specific gold-catalyzed cyclization for the synthesis of substituted azetidines. acs.orgnih.gov

Chiral azetidines, including those with a 2,4-disubstitution pattern, can serve as potent ligands in asymmetric catalysis. Dinuclear zinc catalytic systems, often employing azetidine-derived ligands like AzePhenol, have been successfully applied in various asymmetric transformations. nih.govacs.org These catalysts typically feature two zinc centers that act cooperatively as a Brønsted base and a Lewis acid, activating both the nucleophile and the electrophile within a chiral environment. nih.govacs.orgsemanticscholar.org

This dual activation model has been effective in reactions such as asymmetric Michael additions, aldol reactions, and Friedel-Crafts alkylations, affording products with high yields and enantioselectivities. nih.govacs.orgrsc.orgrsc.org For example, the asymmetric nitro-Mannich transformation of N-Boc imines with nitroalkanes can be catalyzed by a dinuclear zinc-AzePhenol system. nih.gov

| Catalytic System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Dinuclear Zinc-AzePhenol | Nitro-Mannich | N-Boc imines, Nitroalkanes | β-Nitroamines | high | high |

| Dinuclear Zinc-ProPhenol | Aldol Reaction | Oxindole-derived diketones | Spiro[cyclohexanone-oxindole] | 80 | 97 |

| Dinuclear Zinc Catalyst | Friedel-Crafts/Cyclization | 3-Aminophenols, Dicyanoolefins | 2-Amino-4H-chromenes | up to 98 | >99 |

This table illustrates the application of chiral azetidine-based ligands in binuclear zinc-catalyzed asymmetric reactions, demonstrating their effectiveness in inducing high stereoselectivity. nih.govacs.orgrsc.org

Organocatalytic and Other Stereoselective Pathways

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral azetidines. Asymmetric thiourea and squaramide catalysts have been employed to produce α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These reactions often involve the addition of a nucleophile to an electrophile containing an azetidine moiety, with the organocatalyst controlling the stereochemical outcome.

For instance, the addition of fluorooxindoles to Cbz- and Boc-protected azetidines can be catalyzed by a squaramide, yielding azetidinyl fluorooxindoles with excellent enantiomeric excesses. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Squaramide V | Fluorooxindole Addition | Fluorooxindole, Cbz/Boc-azetidines | Azetidinyl fluorooxindoles | 90-97 | 92-93 |

This table highlights an example of an organocatalytic approach to the stereoselective functionalization of azetidines. nih.gov

Additionally, other stereoselective methods, such as copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, have been developed for the synthesis of C2,C3-disubstituted azetidines. nih.gov The existence and use of isomeric 2,4-dimethylazetidines, including (R,R), (S,S), and cis forms, in medicinal chemistry, for example in the synthesis of lysergamides, underscores the importance of developing diverse and efficient stereoselective routes to this class of compounds. nih.govnih.gov

Imino-Aldol Reactions for Chiral β-Amino Esters

The imino-aldol reaction, a variation of the Mannich reaction, is a cornerstone for the asymmetric synthesis of β-amino esters. These esters are pivotal acyclic precursors that can be cyclized to form chiral azetidines. The key to this methodology is the stereocontrolled formation of a carbon-carbon bond between an ester enolate and an imine, which establishes the relative and absolute stereochemistry of the eventual C2 and C4 substituents of the azetidine ring.

A common approach involves the reaction of an ester enolate with a chiral N-sulfinyl imine. The chirality of the sulfinyl group directs the nucleophilic attack of the enolate, leading to the formation of the β-amino ester with high diastereoselectivity. Subsequent synthetic manipulations are then required to form the azetidine ring. This typically involves the reduction of the ester moiety to a primary alcohol, conversion of the alcohol into a good leaving group (e.g., a tosylate), and finally, an intramolecular nucleophilic substitution by the nitrogen atom to close the four-membered ring.

Table 1: Representative Imino-Aldol Approach to Azetidine Precursors

| Reactant 1 | Reactant 2 | Conditions | Product | Stereoselectivity |

|---|---|---|---|---|

| Ester Enolate | Chiral N-Sulfinyl Aldimine | 1. LDA, THF, -78 °C | Chiral β-Amino Ester | High Diastereoselectivity |

This table illustrates a general, multi-step sequence starting from an imino-aldol reaction to form a chiral azetidine. Specific yields and selectivities are substrate-dependent.

Aza-Michael Addition for Heterocyclic Amino Acid Derivatives

The aza-Michael addition is a powerful and versatile method for forming carbon-nitrogen bonds and has been effectively applied to the synthesis of complex azetidine derivatives. mdpi.comresearchgate.net This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of azetidine-containing heterocyclic amino acid derivatives, a common precursor is an α,β-unsaturated ester bearing an azetidine ring at the 3-position, such as (N-Boc-azetidin-3-ylidene)acetate. nih.govresearchgate.net

This precursor can be synthesized from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. nih.govresearchgate.net The subsequent aza-Michael addition is carried out with various heterocyclic amines, including aliphatic and aromatic heterocycles like pyrazole, imidazole, and triazole. mdpi.com The reaction conditions are typically mild, often employing a base such as DBU in a solvent like acetonitrile. mdpi.com The reaction time can vary depending on the nucleophilicity of the heterocyclic amine. mdpi.com

Table 2: Aza-Michael Addition of Heterocyclic Amines to (N-Boc-azetidin-3-ylidene)acetate

| Heterocyclic Amine | Catalyst/Solvent | Time (h) | Product Yield (%) |

|---|---|---|---|

| Azetidine | DBU / Acetonitrile | 4 | 64% |

| 3-Hydroxyazetidine | DBU / Acetonitrile | 4 | 62% |

| 1H-Pyrazole | DBU / Acetonitrile | 16 | 83% |

| 4-Bromo-1H-pyrazole | DBU / Acetonitrile | 16 | 82% |

| 3-Trifluoromethyl-1H-pyrazole | DBU / Acetonitrile | 16 | 73% |

| 1H-Imidazole | DBU / Acetonitrile | 16 | 53% |

Data sourced from studies on the synthesis of heterocyclic amino acid derivatives. mdpi.com

Iodocyclization of Homoallyl Amines for Stereoselective Azetidine Synthesis

Iodocyclization of homoallyl amines provides a direct and stereoselective route to functionalized azetidines. This electrophile-induced cyclization proceeds via the activation of the alkene by an iodine source (e.g., I₂), followed by an intramolecular nucleophilic attack by the amine. This process results in the formation of a 2-(iodomethyl)azetidine derivative.

Research has shown that this reaction is highly dependent on temperature. rsc.org At room temperature, the 4-exo-tet cyclization is favored, leading stereoselectively to the desired azetidine product in high yield. rsc.org However, increasing the reaction temperature can shift the reaction outcome towards the thermodynamically more stable 3-iodopyrrolidine, which is formed via thermal isomerization of the initially formed azetidine. rsc.org This temperature sensitivity underscores the kinetic control that enables the selective synthesis of the four-membered ring. The resulting 2-(iodomethyl)azetidines are versatile intermediates that can be further functionalized by reaction with various nucleophiles. rsc.org

Table 3: Effect of Temperature on the Iodocyclization of a Homoallyl Amine

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| N-Benzyl-1-phenylbut-3-en-1-amine | I₂, NaHCO₃, MeCN, 20 °C | (cis)-1-Benzyl-2-(iodomethyl)-4-phenylazetidine | 95% |

This table demonstrates the temperature-dependent selectivity between azetidine and pyrrolidine (B122466) formation. rsc.org

Reactivity Profiles and Mechanistic Investigations of Chiral Azetidine Ring Systems

Ring Strain and Conformational Dynamics in Chiral Azetidines

The azetidine (B1206935) ring possesses a significant amount of strain energy, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This strain arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions of the ring substituents. Unlike the planar cyclobutane, the azetidine ring is puckered, which helps to alleviate some of the torsional strain. The degree of puckering and the energy barrier to ring inversion are influenced by the nature and position of substituents on the ring.

In the case of a 2,4-disubstituted azetidine like (2R,4R)-2,4-dimethylazetidine, the two methyl groups can exist in either a cis or trans relationship. In the trans isomer, the methyl groups can be in a pseudo-diequatorial or a pseudo-diaxial arrangement in the puckered ring. The pseudo-diequatorial conformation is generally more stable due to reduced steric interactions. The puckering of the ring is a dynamic process, with the ring rapidly inverting between two puckered conformations. The energy barrier for this ring inversion is relatively low, but the presence of substituents can create a preference for one conformation over the other.

Computational studies, often employing Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are crucial tools for probing the conformational landscape of chiral azetidines. nih.gov For instance, theoretical calculations on the neutral azetidin-1-yl radical have predicted a puckered ring structure. rsc.org This puckering is supported by experimental EPR data showing non-equivalent β-proton hyperfine coupling constants, which is indicative of a non-planar ring at low temperatures in a solid matrix. rsc.org Conversely, the azetidine radical cation has been shown, through both theoretical and experimental EPR studies, to possess a planar ring structure. rsc.orgrsc.org This planarity is attributed to the localization of the spin density in a p-orbital on the nitrogen atom, which favors a planar geometry. rsc.org

Table 1: Comparative Conformational and Electronic Properties of Azetidine Species

| Species | Ring Geometry | Evidence | Key Findings |

| Neutral Azetidine | Puckered | Microwave Spectroscopy, Electron Diffraction | Puckering angle of ~30° to relieve torsional strain. |

| (2R,4R)-2,4-Dimethylazetidine | Puckered (trans-diequatorial preferred) | Computational Modeling | The trans-diequatorial conformer is energetically favored over the trans-diaxial due to lower steric hindrance. |

| Neutral Azetidin-1-yl Radical | Puckered | EPR Spectroscopy, Ab initio UHF Calculations rsc.org | Non-equivalent β-proton couplings suggest a puckered structure at low temperatures. rsc.org |

| Azetidine Radical Cation | Planar | EPR Spectroscopy, Ab initio UHF/MP2/SDCI Calculations rsc.orgrsc.org | A π-type radical with the spin density localized in the 2pz orbital of the nitrogen, favoring a planar ring. rsc.org |

Radical Cation and Neutral Radical Intermediates of Azetidines

The study of radical intermediates derived from azetidines provides fundamental insights into their electronic structure and reactivity. These species can be generated by methods such as γ-irradiation of the parent azetidine in a solid matrix at low temperatures and studied by techniques like Electron Spin Resonance (ESR) spectroscopy. acs.orgacs.org

As previously mentioned, the azetidine radical cation is found to have a planar ring structure. rsc.orgrsc.org ESR studies show that the unpaired electron resides primarily in a 2pz orbital on the nitrogen atom, perpendicular to the plane of the ring. acs.org This π-type radical structure is a consequence of the nitrogen atom's ability to stabilize the positive charge and the radical character.

In contrast, the neutral azetidin-1-yl radical, formed by deprotonation of the radical cation, exhibits a puckered ring conformation. rsc.orgrsc.org In this case, the radical is of σ-type, with the unpaired electron residing in an sp3-hybridized orbital on the nitrogen atom. The puckered geometry is more stable for the neutral radical as it minimizes steric interactions and is not constrained by the electronic requirements that favor planarity in the radical cation. The non-equivalence of the β-protons in the ESR spectrum of the azetidin-1-yl radical provides strong evidence for this puckered structure. rsc.org

Table 4: Characterization of Azetidine Radical Intermediates

| Radical Species | Method of Generation | Spectroscopic Technique | Key Structural Features |

| Azetidine Radical Cation | γ-irradiation in a freonic matrix acs.org | ESR Spectroscopy acs.orgacs.org | Planar ring, π-type radical, unpaired electron in a nitrogen 2pz orbital. rsc.orgrsc.orgacs.org |

| Neutral Azetidin-1-yl Radical | Deprotonation of the radical cation acs.org | ESR Spectroscopy acs.org | Puckered ring, σ-type radical, unpaired electron in a nitrogen sp3 orbital, non-equivalent β-protons. rsc.orgrsc.orgacs.org |

Advanced Spectroscopic and Computational Approaches for Chiral Azetidine Structural Elucidation and Mechanistic Understanding

High-Resolution Spectroscopic Techniques for Stereochemical Assignment

A combination of high-resolution spectroscopic methods provides a powerful toolkit for the detailed structural analysis of chiral azetidines. Each technique offers complementary information, leading to a comprehensive understanding of the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, and advanced NMR techniques are particularly crucial for assigning the stereochemistry of chiral azetidines. researchgate.net

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons in the molecule. For (2R,4R)-2,4-Dimethylazetidine, the chemical shifts and coupling constants of the ring protons and methyl groups are highly sensitive to their stereochemical orientation. The coupling constants between protons on the azetidine (B1206935) ring (J-values) are particularly informative; typically, Jtrans coupling constants have lower values than Jcis, allowing for the determination of the relative configuration of substituents. ipb.pt

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR offers direct insight into the electronic environment of the nitrogen atom. The chemical shift of the azetidinyl nitrogen can be influenced by substitution and conjugation. nih.gov For instance, unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia), while N-alkylation shifts this value downfield. ipb.pt Studies on N-linked heteroaryl azetidines have shown that the ¹⁵N NMR chemical shift reflects the sp² character of the nitrogen, with greater sp² character leading to downfield shifts. nih.gov

Two-Dimensional (2D) NMR:

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. It detects through-space correlations between protons that are in close proximity. For a trans-2,4-disubstituted azetidine like (2R,4R)-2,4-Dimethylazetidine, NOE correlations would be expected between protons on the same face of the ring, confirming their relative stereochemistry. ipb.pt

The use of chiral derivatizing agents can also facilitate stereochemical assignment by converting enantiomers into diastereomers, which can then be distinguished by NMR due to their different chemical shifts. usm.edunih.gov

| Technique | Information Yielded | Relevance to (2R,4R)-2,4-Dimethylazetidine |

|---|---|---|

| ¹H-¹H Coupling Constants (J-values) | Distinguishes between cis and trans isomers. ipb.pt | Confirms the trans relationship between the two methyl groups. |

| NOESY | Identifies protons that are close in space. ipb.pt | Confirms the relative configuration of substituents on the ring. |

| ¹⁵N NMR | Provides information on the electronic environment of the ring nitrogen. ipb.ptnih.gov | Helps characterize the hybridization and electronic nature of the nitrogen atom. |

| Chiral Derivatizing Agents | Creates diastereomers from enantiomers for easier NMR distinction. nih.gov | Can be used to determine enantiomeric purity. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. scielo.orgnih.gov While (2R,4R)-2,4-Dimethylazetidine acetate (B1210297) is not itself a radical, EPR becomes a vital tool if the molecule is involved in a reaction that generates a radical intermediate, for example, a nitrogen-centered radical. nih.gov

The generation of nitrogen-centered radicals from azetidine derivatives can occur through various mechanisms, such as oxidation or homolytic cleavage. nih.govu-tokyo.ac.jp The resulting EPR spectrum provides a wealth of information:

g-value: The g-value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For nitrogen-centered radicals, the g-value is typically close to that of a free electron (≈2.0023). u-tokyo.ac.jp

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N, I=1 and ¹H, I=1/2) splits the EPR signal into multiple lines. The resulting hyperfine coupling constants (hfc's) are highly sensitive to the molecular structure and the distribution of the unpaired electron's spin density. rsc.orgresearchgate.net For a radical centered on the azetidine nitrogen, coupling to the nitrogen nucleus would produce a characteristic three-line pattern (since ¹⁴N has a nuclear spin I=1), which would be further split by protons on the adjacent carbons.

EPR spectroscopy, often combined with spin trapping techniques, can be used to detect and identify transient radical intermediates in reaction mechanisms involving azetidine compounds. nih.govnih.gov

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis. news-medical.net For (2R,4R)-2,4-Dimethylazetidine acetate, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis. In this technique, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govmdpi.com The fragmentation pattern is like a molecular fingerprint and provides valuable information about the molecule's connectivity.

Cleavage of the bonds within the azetidine ring.

Loss of the methyl groups.

Fragmentation of the substituent attached to the nitrogen atom.

In the case of LSZ, a notable product ion is observed at m/z 293, corresponding to the lysergic acid portion after the loss of the dimethylazetidine group, and another at m/z 223, suggesting a more complex fragmentation pathway. nih.gov The study of these fragmentation patterns in chiral molecules can sometimes reveal subtle differences between stereoisomers. news-medical.net

| Fragmentation Process | Expected Ion | Structural Information Gained |

|---|---|---|

| Loss of a methyl group | [M-CH₃]⁺ | Confirms the presence of methyl substituents. |

| Ring opening/cleavage | Various smaller fragments | Provides information on the core azetidine structure. |

| Cleavage of N-substituent bond | [M-Substituent]⁺ or [Substituent]⁺ | Identifies the group attached to the nitrogen. |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, the FT-IR spectrum would display characteristic absorption bands for:

N-H stretching: If the nitrogen is protonated (as in an acetate salt), a broad absorption band would be expected in the range of 2200-3000 cm⁻¹.

C-H stretching: Bands corresponding to the stretching of C-H bonds in the methyl groups and on the azetidine ring would appear around 2850-3000 cm⁻¹.

C-N stretching: This vibration typically appears in the 1000-1350 cm⁻¹ region.

Carboxylate (acetate) vibrations: The acetate counterion would show strong characteristic absorptions for the asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) stretching of the C=O bonds.

Furthermore, low-frequency vibrations, often studied in the far-infrared region, can provide information about the puckering motion of the four-membered azetidine ring. tandfonline.com The puckering potential of azetidine itself has been a subject of detailed spectroscopic and computational study, revealing information about its conformational dynamics. tandfonline.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute and relative stereochemistry of chiral centers. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice.

For this compound, a successful crystallographic analysis would unambiguously confirm:

The relative stereochemistry of the two methyl groups as trans.

The absolute configuration at the C2 and C4 chiral centers as (R,R), provided the crystal is of sufficient quality and anomalous dispersion effects can be measured.

The precise bond lengths, bond angles, and torsional angles within the azetidine ring, offering a clear picture of its conformation in the solid state.

This technique has been crucial in structural studies of complex molecules incorporating the 2,4-dimethylazetidine moiety. For example, it was used to determine the solid-state conformation of lysergamides, which was then compared to the active conformation predicted by pharmacological studies. nih.gov

Quantum-Chemical and Molecular Modeling Investigations

Alongside experimental techniques, computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules. researchgate.netnih.gov Quantum-chemical methods, such as Density Functional Theory (DFT), can be used to model the properties of azetidine derivatives with high accuracy. researchgate.net

These computational approaches can:

Predict Molecular Geometries: Calculations can determine the lowest energy conformations of the molecule, including the degree of puckering in the azetidine ring and the preferred orientation of the methyl groups.

Simulate Spectroscopic Data: NMR chemical shifts, coupling constants, and vibrational frequencies (IR) can be calculated and compared with experimental data to aid in spectral assignment and confirm structural elucidation. researchgate.net

Analyze Electronic Structure: Properties like partial charges, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential maps can be calculated to understand the molecule's reactivity and intermolecular interactions. youtube.com

Investigate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of chemical reactions, identify transition states, and provide a deeper understanding of reaction mechanisms involving the azetidine ring, such as ring-opening reactions. acs.org

Studies combining experimental data with quantum mechanical calculations have been successfully used to understand the biosynthesis and reactivity of other strained heterocyclic systems. doaj.org For this compound, such calculations would provide a theoretical framework to complement and interpret the experimental spectroscopic data.

Theoretical Calculations of Ring Conformation and Energetics (e.g., Puckering Angles)

For substituted azetidines like (2R,4R)-2,4-Dimethylazetidine, the puckering is influenced by the stereochemistry and steric bulk of the substituents. In the case of the acetate salt, the protonated nitrogen atom introduces electrostatic interactions that further affect the ring's preferred conformation. Computational studies on analogous fluorinated azetidinium cations have shown that favorable electrostatic interactions between the charged nitrogen and a substituent can significantly alter the ring pucker, leading to specific dihedral angles. researchgate.net

A thorough computational analysis of (2R,4R)-2,4-Dimethylazetidinium would involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the ring. This would identify the most stable conformations and the energy barriers between them. Key parameters, such as puckering angles and pseudorotational coordinates, would be calculated to provide a quantitative description of the ring's geometry.

Table 1: Representative Theoretical Data on Azetidine Ring Puckering from Analogous Systems

| Compound | Method | Key Finding/Parameter | Reference |

|---|---|---|---|

| Azetidine | Gas-phase Electron Diffraction | Dihedral Angle = 37° | rsc.org |

| Fluorinated Azetidine (Neutral) | DFT Calculation | N–C–C–F dihedral angle = 137.2° | researchgate.net |

Reaction Pathway and Transition State Analysis through DFT and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating reaction mechanisms involving azetidine derivatives. These computational techniques are used to map the entire reaction coordinate, identifying intermediates and, crucially, the transition state structures that connect them. By calculating the energies of these species, activation energies and reaction enthalpies can be determined, providing deep insight into reaction feasibility and kinetics.

For instance, DFT calculations have been successfully employed to study the ring-opening reactions of azetidinium salts. In one study, the transition states for the ring opening of cis- and trans-azetidinium isomers were calculated, revealing that the transition state for the cis-isomer is 4.5 kcal/mol more stable, explaining observed selectivity. acs.org Other studies have elucidated the complex, multi-step decomposition pathways of energetic materials like 1,3,3-trinitroazetidine by calculating the bond fission energies for different C-N and N-N bonds. aip.org Furthermore, the mechanism of photocycloreversion of azetidine derivatives has been explored, with calculations showing that one-electron reduction dramatically facilitates the ring-opening process by lowering the activation energy. mdpi.com

A similar computational investigation of this compound would likely focus on its stability, potential decomposition pathways, and its reactivity as a synthetic building block.

Table 2: Examples of Calculated Activation Energies (Ea) for Reactions of Azetidine Analogs

| Reaction | Compound | Method | Calculated Ea (kcal/mol) | Reference |

|---|---|---|---|---|

| Ring Opening | cis-Azetidinium Isomer | DFT | (TS is 4.5 kcal/mol more stable than trans) | acs.org |

| C₁-C₂ Bond Cleavage | cis-Azetidine Derivative (Anion) | DFT | ~14 | mdpi.com |

Redox Property Computations and Electron Transfer Efficiency

The redox properties of a molecule, such as its ionization potential (IP) and electron affinity (EA), govern its behavior in electron transfer reactions. These properties can be accurately predicted using computational methods. Such calculations are vital for understanding the role of azetidine derivatives in photochemical reactions or in biological systems where electron transfer is a key step.

For example, theoretical studies on the photo-oxidation and photoreduction of an azetidine derivative mimicking a DNA lesion successfully calculated its redox properties. mdpi.com These calculations helped to rationalize experimental observations and predict efficient photosensitizers to trigger the desired cycloreversion reaction. mdpi.com Another study investigated the cycloreversion of triphenylazetidine initiated by oxidative electron transfer, demonstrating how the cleavage of C-N and C-C bonds proceeds through an azetidine radical cation intermediate. nih.gov

For this compound, computational studies could predict its oxidation and reduction potentials, offering insights into its electrochemical stability and its potential to participate in redox-mediated processes.

Table 3: Illustrative Redox Property Calculations for Azetidine Systems

| Property | System Studied | Method | Significance | Reference |

|---|---|---|---|---|

| Electron Transfer | cis- and trans-1,2,3-triphenylazetidine | Laser Flash Photolysis | Characterized cycloreversion via a radical cation | nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Interactions (e.g., Binding Conformation Mapping)

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as an azetidine derivative, interacts with a biological receptor over time. These simulations model the movements and interactions of all atoms in the system, allowing for the mapping of binding conformations, the identification of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the estimation of binding free energies.

The (2R,4R)-2,4-dimethylazetidine moiety has been incorporated into pharmacologically active molecules to probe ligand-receptor interactions. A notable example is its use in creating conformationally constrained analogues of N,N-diethyllysergamide (LSD) to map the binding orientation of the diethylamide group at serotonin (B10506) receptors. nih.gov In other research, novel azetidine amides were identified as potent inhibitors of the STAT3 protein, a target in cancer therapy. nih.govacs.org Similarly, a series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as antagonists for the CCR2 receptor, a target for inflammatory diseases. nih.gov

For this compound, MD simulations could be used to predict its binding mode to a specific biological target, guiding the design of more potent and selective therapeutic agents. The simulations would reveal the most stable binding poses and the specific amino acid residues involved in the interaction, providing a detailed map of the binding conformation.

Table 4: Application of Azetidine Derivatives in Ligand-Receptor Interaction Studies

| Azetidine Derivative | Biological Target | Study Focus | Key Finding | Reference |

|---|---|---|---|---|

| Lysergamides of isomeric 2,4-dimethylazetidines | Serotonin 5-HT₂ₐ Receptor | Map binding orientation | The (S,S)-isomer provided the pharmacology most similar to LSD | nih.gov |

| (R)-azetidine-2-carboxamides | STAT3 Protein | Discovery of new inhibitors | Identified analogues with sub-micromolar inhibitory potencies | nih.govacs.org |

Research Applications of 2r,4r 2,4 Dimethylazetidine and Other Chiral Azetidine Derivatives in Chemical Biology and Organic Synthesis

Chiral Scaffolds and Ligands in Enantioselective Catalysis

Chiral azetidine (B1206935) derivatives have emerged as a significant class of ligands and organocatalysts for a variety of enantioselective transformations. Their rigid, four-membered ring structure provides a well-defined stereochemical environment that can effectively induce asymmetry in chemical reactions.

Since the early 1990s, the application of chiral, azetidine-derived ligands has been instrumental in the development of asymmetric catalytic reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. These catalysts are often compared with their aziridine- and pyrrolidine-containing counterparts to evaluate their efficacy.

A notable application of chiral azetidines is in the addition of diethylzinc (B1219324) to aldehydes. Chiral C2-symmetric 2,4-disubstituted azetidines possessing a β-amino alcohol moiety have been synthesized and evaluated for their catalytic activity. For instance, N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine has been used as a chiral ligand, yielding secondary alcohols with high chemical yields (92-99%) and enantiomeric excesses (83-93% for arylaldehydes). Interestingly, for some aromatic aldehydes, the enantioselectivities achieved with this azetidine ligand surpassed those obtained with analogous chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) ligands. However, the steric bulk of the substituents at the 2 and 4 positions of the azetidine ring plays a crucial role; bulkier substituents have been observed to decrease the enantiomeric excess of the products.

Furthermore, single enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands for copper-catalyzed Henry reactions between aldehydes and nitromethane. Optimization of the ligand structure and reaction conditions has led to excellent enantiomeric excesses, particularly for alkyl aldehydes, often exceeding 99% ee. The absolute stereochemistry of a representative (2S, 4R)-azetidine derivative was confirmed by X-ray diffraction analysis, providing a solid structural basis for the observed stereochemical outcome.

The versatility of chiral azetidines as ligands is also evident in their ability to form complexes with various transition metals, which then act as catalysts. For example, enantiopure cis-amino azetidines have been used to form copper-azetidine complexes that are effective catalysts for the asymmetric Henry reaction.

While specific data on the use of "(2R,4R)-2,4-Dimethylazetidine acetate" as a chiral ligand in enantioselective catalysis is not extensively documented in the reviewed literature, the broader success of chiral 2,4-disubstituted azetidines provides a strong rationale for its potential in this area. The principles established with other C2-symmetric and cis-disubstituted azetidines suggest that (2R,4R)-2,4-Dimethylazetidine derivatives could serve as effective chiral ligands, with their performance being dependent on the specific reaction and the nature of the N-substituent.

Design and Synthesis of Conformationally Constrained Analogues for Receptor Probing

The rigid framework of the azetidine ring makes it an excellent tool for medicinal chemists to design and synthesize conformationally constrained analogues of biologically active molecules. This approach is particularly useful for probing the bioactive conformations of ligands at their receptor binding sites.

Modeling of Active Conformations of Dialkylamines and Dialkylamides

The incorporation of isomeric dialkylazetidines into biologically active molecules is a valuable strategy for modeling the active conformations of more flexible dialkylamine and dialkylamide moieties. nih.gov By restricting the conformational freedom of these groups, researchers can deduce the optimal spatial arrangement required for high-affinity binding to a biological target.

A prominent example of this strategy is the use of isomeric 2,4-dimethylazetidines to probe the binding orientation of the N,N-diethylamide group of the potent hallucinogen N,N-diethyllysergamide (LSD). nih.gov The 2,4-dimethylazetidine (B2808748) moiety serves as a rigid analogue of the diethylamine (B46881) portion of LSD.

Stereochemical Impact on Ligand-Target Interactions (e.g., Serotonin (B10506) Receptors)

The stereochemistry of the chiral azetidine core has a profound impact on the pharmacological activity of the resulting ligand. This is clearly demonstrated in the study of lysergamides prepared from (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethyl azetidine. nih.gov These compounds are conformationally constrained analogues of LSD and were evaluated for their activity at serotonin receptors, the presumed target for hallucinogenic agents. nih.gov

The study revealed that the lysergamide (B1675752) derived from (S,S)-(+)-2,4-dimethylazetidine exhibited the highest LSD-like behavioral activity in a rat drug discrimination model and was slightly more potent than LSD itself. nih.gov This same diastereomer also displayed the highest affinity and functional potency at the rat serotonin 5-HT2A receptor. nih.gov In contrast, the lysergamides prepared from the cis- and (R,R)-trans-dimethylazetidines were less potent in all relevant assays. nih.gov

These findings indicate that the N,N-diethyl groups of LSD likely adopt a specific conformation for optimal binding, which is mimicked by the (S,S)-dimethylazetidine structure. nih.gov This highlights the critical role of stereochemistry in ligand-target interactions and showcases the utility of chiral azetidines in mapping the pharmacophore of a ligand.

| Compound/Diastereomer | Receptor Activity | Behavioral Activity |

| (S,S)-(+)-2,4-dimethylazetidine lysergamide | Highest affinity and functional potency at 5-HT2A receptor | Highest LSD-like activity, slightly more potent than LSD |

| cis-2,4-dimethylazetidine lysergamide | Less potent | Less potent |

| (R,R)-trans-dimethylazetidine lysergamide | Less potent | Less potent |

Exploration of Biological Activities and Mechanism of Action Studies

Chiral azetidine derivatives have been investigated for a range of biological activities, leading to the discovery of novel mechanisms of action and potential new therapeutic agents.

Interference with Cell Envelope Biogenesis (e.g., Mycolic Acid Biosynthesis Inhibition in Mycobacterium tuberculosis)

A series of azetidine derivatives, termed BGAz, have been identified through whole-cell phenotypic screening and demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. nih.govnih.govacs.org These compounds typically exhibit minimum inhibitory concentration (MIC99) values of less than 10 μM. nih.govnih.govacs.org

A key finding is that these azetidine derivatives appear to inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope, specifically by blocking the late-stage biosynthesis of mycolic acids. nih.govnih.govacs.org Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition is a validated strategy for anti-tuberculosis drug development. drugbank.com Transcriptomic analysis has shown that the mode of action of these BGAz compounds is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov

Importantly, these azetidine derivatives have shown no detectable drug resistance, which is a significant advantage in the face of rising MDR-TB. nih.govnih.gov The favorable toxicological and pharmacokinetic profiles of these compounds suggest their potential for further development as antitubercular chemotherapies. nih.govnih.govacs.org

| Azetidine Derivative Class | Target Pathway | Organism | Key Finding |

| BGAz | Mycolic Acid Biosynthesis | Mycobacterium tuberculosis | Potent bactericidal activity against MDR-TB with no detectable resistance. nih.govnih.govacs.org |

Research into Antimicrobial Mechanisms

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. medcraveonline.com Azetidine derivatives, particularly those containing the 2-azetidinone (β-lactam) ring, are a cornerstone of antibiotic history. However, research extends to various other substituted azetidines, which have demonstrated a broad spectrum of antimicrobial activities. medcraveonline.comresearchgate.net

Scientists have synthesized and screened numerous novel azetidine derivatives for their in-vitro antibacterial and antifungal properties. nih.govpsu.edu For instance, a series of 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4'-substituted)-phenylazetidin-2-ones were synthesized and evaluated, with several compounds exhibiting significant antibacterial activity. researchgate.net Similarly, another study on N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives found them to be active against Staphylococcus aureus, Escherichia coli, and Candida albicans. psu.edu The mechanism for many β-lactam-containing azetidines involves the inhibition of bacterial cell wall biosynthesis by acylating transpeptidases (penicillin-binding proteins), which leads to cell lysis. researchgate.net Research on chiral xanthone (B1684191) derivatives has also shown that enantioselectivity can play a significant role in antimicrobial and resistance-modulating activities, suggesting that the specific stereochemistry of chiral azetidines is crucial for their biological function. nih.gov Bicyclic azetidines have also been identified as a promising class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. acs.org

| Azetidine Derivative Class | Target Organisms/Activity | Key Findings |

| 3-chloro-4-phenylazetidin-2-ones | Gram-positive and Gram-negative bacteria, Fungi | Substitutions on the phenyl ring influence the level of antimicrobial and cytotoxic activity. nih.gov |

| N-isonicotinamide-azetidin-2-ones | S. aureus, E. coli, C. albicans, M. tuberculosis | Derivatives showed significant activity against the tested bacterial, fungal, and mycobacterial strains. psu.edu |

| Bicyclic Azetidines | Plasmodium falciparum (Malaria) | Act as potent inhibitors of phenylalanyl-tRNA synthetase, effective against multiple life cycle stages of the parasite. acs.org |

| 1H-benzimidazole-azetidin-2-ones | Bacteria | Certain derivatives exhibited good antibacterial and cytotoxic activity in vitro. researchgate.net |

| Azolo-as-triazines | Pseudomonas, Staphylococcus, Trichophyton, Candida | Specific derivatives showed inhibitory activity in the micromolar range against various microbes. nih.gov |

Development of DNA Repair Models

The integrity of the genome is constantly threatened by DNA damage from both endogenous and exogenous sources, which can lead to mutations and diseases like cancer if not corrected. nih.gov Cells possess a complex network of DNA repair pathways, such as Base Excision Repair (BER) and Mismatch Repair (MMR), to counteract this damage. nih.govnih.gov Research in this field often relies on creating models of DNA damage and studying the intricate protein machinery involved in its recognition and repair. nih.govresearchgate.net

While direct research linking (2R,4R)-2,4-Dimethylazetidine acetate (B1210297) specifically to the development of DNA repair models is not extensively documented in current literature, the broader class of nitrogenous heterocyclic compounds is of significant interest. For example, nucleoside analogues like 5-azacytidine (B1684299) have been shown to be effective inhibitors of the repair of X-ray-induced DNA single-strand breaks, demonstrating that small heterocyclic molecules can modulate DNA repair processes. nih.gov The development of such models requires molecules that can either induce specific types of damage or act as probes to study the repair mechanisms. The unique conformational constraints and chemical properties of chiral azetidines could potentially be exploited to design novel probes or inhibitors for proteins involved in the DNA damage response (DDR), an area that warrants further investigation. nih.govsigmaaldrich.com

| DNA Repair Concept | Relevance/Model System | Key Insights |

| Base Excision Repair (BER) | Primary pathway for removing endogenous DNA base damage. nih.gov | Studies in organisms like C. elegans help elucidate the consequences of deficiencies in specific BER enzymes. nih.gov |

| Mismatch Repair (MMR) | Corrects errors from DNA replication and triggers cell cycle arrest in response to DNA damage. nih.gov | MMR deficiency can increase replication stress and the occurrence of double-strand breaks. researchgate.net |

| Chemical Probes | Small molecules used to study or inhibit biological processes. | Nucleoside analogues such as 5-azacytidine can interfere with DNA repair, serving as tools to study the pathway. nih.gov |

Versatile Building Blocks for Complex Molecular Architectures

The reactivity of azetidines, driven by their significant ring strain (approx. 25.4 kcal/mol), makes them highly valuable as synthetic intermediates. rsc.org This ring strain, balanced with greater stability compared to aziridines, allows for controlled ring-opening reactions, making them ideal building blocks for constructing more complex molecules. rsc.org

Incorporation into Peptide and Amino Acid Analogues

Chiral azetidines are increasingly used to synthesize non-natural amino acids, which are then incorporated into peptides to create novel structures and functions. These azetidinic amino acids serve as conformationally constrained analogues of natural amino acids. nih.gov For example, C-4 alkyl-substituted azetidines have been synthesized as rigid analogues of glutamic acid to study glutamate (B1630785) receptors and transporters. nih.gov

The incorporation of an azetidine ring into a peptide backbone introduces a rigid four-membered ring structure, which can enforce specific secondary structures or turns. acs.org This strategy is of high interest in protein engineering and the development of peptidomimetics with enhanced stability or biological activity. Researchers have developed efficient, stereoselective methods to synthesize these azetidine-based α-amino acids and have successfully incorporated them into di- and tripeptides. acs.org This approach opens the door to creating unusual peptide architectures that could have applications in photopharmacology and materials science. acs.org

| Azetidine Analogue | Natural Amino Acid Mimicked | Application/Significance |

| 4-Methyl-azetidinic amino acids | Glutamic Acid (Glu) | Probing ligand binding sites on glutamate receptors and transporters; identified selective inhibitors for the EAAT2 transporter subtype. nih.gov |

| Functionalized Azetidine-2-carboxylic acids | Proline (Pro), Alanine (Ala) | Used to synthesize enantiopure di- and tripeptides; creates unusual peptide architectures for protein engineering. acs.org |

| Azetidine-2-carboxylic acid (Aze) | Proline (Pro) | Incorporation into recombinant polypeptides can alter protein structure, for instance, by favoring a β-sheet conformation. acs.org |

Synthesis of Densely Functionalized Heterocycles

The utility of (2R,4R)-2,4-Dimethylazetidine and related derivatives extends to their use as foundational scaffolds for synthesizing more elaborate heterocyclic systems. The inherent strain in the four-membered ring can be harnessed to drive reactions that would otherwise be difficult. rsc.org

A variety of synthetic methods have been developed to leverage azetidines as versatile building blocks. These include intramolecular C-H amination catalyzed by palladium to form azetidines from acyclic precursors and subsequent functionalization. organic-chemistry.org Furthermore, azetidines can undergo ring-opening reactions when treated with appropriate nucleophiles, allowing the azetidine core to be integrated into a larger molecular framework. Desymmetrization of N-acyl-azetidines using chiral catalysts provides a powerful method to access highly functionalized, enantiomerically enriched products from simple starting materials. rsc.org These strategies enable the construction of densely functionalized molecules that would be challenging to access through other synthetic routes. rsc.orgorganic-chemistry.org

Applications in Polymer Chemistry as Monomers

The ring strain that makes azetidines useful in small molecule synthesis also makes them suitable monomers for ring-opening polymerization. researchgate.net Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as poly(propylenimine) (PPI). acs.orgutwente.nl This process is often initiated by cationic species, like acids, which activate the azetidine ring towards nucleophilic attack by another monomer unit. researchgate.netacs.org

The polymerization of azetidines can be complex, sometimes proceeding through a mechanism that resembles step-growth polymerization, where dimers and small oligomers form rapidly. acs.org Under certain conditions, these polymerizations can be controlled, leading to "living" polymers where the chain ends remain active, allowing for the synthesis of block copolymers. researchgate.netdigitellinc.com The resulting polymers have a range of potential applications, including as materials for CO2 capture, in antimicrobial coatings, and for gene transfection. acs.orgutwente.nl

| Polymerization Type | Monomer Class | Resulting Polymer | Key Characteristics |

| Cationic Ring-Opening Polymerization (CROP) | Azetidine | Hyperbranched Poly(propylenimine) (PPI) | Polymerization can be initiated by acid; kinetics can be complex with rapid dimer formation. acs.orgutwente.nl |

| CROP | N-alkylazetidines | "Living" polymers | Absence of a termination reaction allows for controlled polymer growth. researchgate.net |

| Anionic Ring-Opening Polymerization (AROP) | Activated Azetidines (e.g., N-sulfonyl) | Linear Polyamines | Offers a pathway to controlled, living polymerizations for creating well-defined macromolecular architectures. digitellinc.com |

Future Perspectives in 2r,4r 2,4 Dimethylazetidine and Chiral Azetidine Research

Advances in Stereocontrolled Synthesis of Highly Substituted Azetidines

A primary challenge in azetidine (B1206935) chemistry has been the stereocontrolled synthesis of highly substituted derivatives. researchgate.net The development of general and efficient methods to access these complex structures is critical for exploring their full potential. acs.org Future efforts will likely concentrate on refining existing methods and discovering new transformations that offer high levels of enantio- and diastereoselectivity.

Key areas of advancement include:

Asymmetric [2+2] Cycloadditions: The [2+2] cycloaddition of imines and alkenes is a direct route to the azetidine core, but enantioselective variants have been challenging to develop. researcher.life Recent progress using chiral catalysts, such as those based on magnesium or boron in combination with chiral phosphoric acids, has enabled the synthesis of valuable chiral azetidines with excellent stereoselectivity. researcher.life Future work will likely expand the substrate scope and improve the practicality of these methods.

C–H Activation Strategies: The direct functionalization of C–H bonds offers an atom-economical approach to substituted azetidines. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to produce azetidines. organic-chemistry.org Further development in this area could provide access to previously unattainable substitution patterns with high precision.

Ring-Closing and Ring-Expansion Reactions: Intramolecular SN2 reactions are a common strategy for forming the azetidine ring. frontiersin.org Novel methods, such as the lanthanide-catalyzed intramolecular aminolysis of epoxy amines, are expanding the toolkit for azetidine synthesis, tolerating a wide range of functional groups. frontiersin.org Additionally, ring-expansion reactions of aziridines present a viable pathway to azetidines. elsevierpure.comnih.gov

Functionalization of Azetine Precursors: Unsaturated azetidines, or azetines, have emerged as versatile precursors. organic-chemistry.orgnih.gov The development of methods for the stereoselective reduction or functionalization of azetines, for instance through metal-catalyzed asymmetric hydrogenation, provides a powerful two-step route to highly functionalized, enantioenriched azetidines. nih.govacs.org

| Synthetic Strategy | Description | Key Advantages | Representative Catalyst/Reagent Type |

|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Direct formation of the azetidine ring from imines and alkenes. researcher.life | Atom economy, directness. | Chiral Lewis acids (e.g., B(C6F5)3/chiral phosphoric acid). researcher.life |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via activation of typically inert C-H bonds. researchgate.net | High efficiency, novel disconnections. | Palladium catalysts with specialized ligands. organic-chemistry.org |

| Catalytic Epoxide Ring-Opening | Intramolecular aminolysis of epoxy amines to form azetidine-3-ols. frontiersin.org | High regioselectivity, functional group tolerance. | Lanthanide triflates (e.g., La(OTf)3). frontiersin.org |

| Asymmetric Hydrogenation of Azetines | Stereoselective reduction of unsaturated azetine precursors. nih.govacs.org | Access to enantioenriched saturated rings. | Chiral ruthenium or palladium complexes. acs.org |

Exploration of Novel Reactivity Patterns Driven by Ring Strain

The reactivity of azetidines is largely governed by their substantial ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for unique chemical transformations that can be triggered under specific conditions. researchwithrutgers.comrsc.org Future research will focus on better understanding and exploiting this strain to drive novel reactions.

Regio- and Stereoselective Ring-Opening: The nucleophilic opening of activated azetidinium ions is a powerful method for generating highly substituted linear amines in a stereocontrolled manner. nih.gov Future investigations will likely explore a wider range of nucleophiles and catalytic systems, including enantioselective variants using chiral catalysts, to control the regioselectivity of ring-opening for substrates with complex substitution patterns. acs.orgnih.gov

Ring Expansion Reactions: The inherent strain in the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, pharmaceutically relevant heterocycles like pyrrolidines and piperidines. elsevierpure.comresearchgate.net Developing new catalytic methods to control these expansions will be a significant area of future research.

Strain-Release Functionalization: The concept of strain-release is central to azetidine reactivity. rsc.orgresearchgate.net This can be exploited in reactions like strain-release homologation or in cycloaddition reactions where the azetidine ring itself participates. For example, transition-metal catalysis can promote additions across the strained C-C or C-N bonds, leading to novel molecular architectures.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 rsc.org | Very High / Prone to Ring-Opening |

| Azetidine | 4 | 25.4 rsc.org | High / Facile Ring-Opening Under Activation |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org | Low / Stable |

| Piperidine | 6 | ~0 | Very Low / Very Stable |

Development of New Catalytic Systems Utilizing Chiral Azetidine Motifs

The conformational rigidity and defined stereochemistry of chiral azetidines make them excellent scaffolds for the design of new ligands and organocatalysts for asymmetric synthesis. birmingham.ac.uk While proline (a five-membered ring analogue) has been extensively used, azetidines offer a different steric and electronic environment that can lead to unique selectivity.

Future directions in this area include:

Novel Ligand Design: Incorporating chiral azetidine units, such as 2-azetidinylcarboxylic acid, into ligand backbones for transition metal catalysis is an expanding field. acs.org The constrained four-membered ring can influence the metal's coordination sphere, leading to improved enantioselectivity in a variety of transformations.

Azetidine-Based Organocatalysts: Chiral azetidines have been successfully employed as organocatalysts in reactions like Michael-type additions, Henry reactions, and Friedel-Crafts alkylations. birmingham.ac.uk Future work will involve the design of more complex azetidine-derived catalysts, potentially featuring multiple stereogenic centers or additional functional groups, to tackle more challenging asymmetric transformations. A binuclear zinc-chiral azetidine catalyst has already shown promise in Phospha-Michael additions. rsc.org

Hybrid Catalytic Systems: Combining the features of azetidine-based organocatalysts with metal catalysts or photocatalysts could unlock novel reactivity and selectivity. The defined geometry of the azetidine ring could serve to orient substrates within a complex catalytic cycle.

| Catalyst Type | Azetidine Motif | Reaction Class | Key Feature |

|---|---|---|---|

| Organocatalyst | Azetidine-2-carboxamide | Michael Addition | Forms chiral enamines for conjugate additions. birmingham.ac.uk |

| Metal Ligand | Azetidine-derived phosphines | Asymmetric Hydrogenation | Rigid backbone enhances enantiocontrol. |

| Phase-Transfer Catalyst | Quaternary azetidinium salts | Asymmetric Alkylation | Chiral environment around the cation. |

| Organocatalyst | Binuclear Zinc-Azetidine Complex | Phospha-Michael Addition rsc.org | Cooperative catalysis. rsc.org |

Elucidation of Molecular Mechanisms in Chemical Biology Applications

Azetidines are increasingly recognized as "privileged motifs" in medicinal chemistry, appearing in bioactive natural products and pharmaceuticals. rsc.org Their rigid structure makes them valuable as conformational constraints in peptides or as bioisosteres for other groups. acs.org A deeper understanding of how the azetidine ring interacts with biological targets at a molecular level is a key area for future research.

Probing Protein-Ligand Interactions: The defined stereochemistry of substituted azetidines, such as the isomers of 2,4-dimethylazetidine (B2808748), can be used to map the binding pockets of receptors. For example, incorporating the (S,S)- and (R,R)-isomers of 2,4-dimethylazetidine into lysergamide (B1675752) structures created rigid analogues of LSD. nih.gov Comparing the biological activity of these diastereomers helped to define the optimal binding conformation of the diethylamide group at the serotonin (B10506) 5-HT2A receptor. nih.govwikipedia.org This strategy of using conformationally locked azetidines as molecular probes will be invaluable for structure-activity relationship (SAR) studies and rational drug design.

Development of Enzyme Inhibitors: The azetidine scaffold can be incorporated into molecules designed to inhibit specific enzymes. Its unique geometry can position key functional groups in precise three-dimensional orientations to interact with an enzyme's active site. Future work will involve designing azetidine-containing molecules as transition-state analogues or covalent inhibitors.

Azetidine-based Amino Acids in Peptidomimetics: The incorporation of non-natural amino acids like azetidine-2-carboxylic acid into peptides induces significant changes in their secondary structure, such as promoting γ-turns. acs.org This allows for the design of peptides with enhanced stability, bioavailability, and specific conformations for targeting protein-protein interactions. Elucidating the precise structural consequences of these modifications through advanced spectroscopic and computational methods will be a major focus.

| Compound | Azetidine Moiety | Biological Significance |

|---|---|---|

| Azelnidipine | Substituted Azetidine | Antihypertensive calcium channel blocker. rsc.org |

| Cobimetinib | Substituted Azetidine | Mitogen-activated protein kinase (MEK) inhibitor for cancer therapy. rsc.org |

| L-azetidine-2-carboxylic acid | Unsubstituted Azetidine | Natural product, proline receptor antagonist. medwinpublishers.com |

| Lysergic acid 2,4-dimethylazetidide (LSZ) | (2S,4S)-2,4-dimethylazetidine | Potent hallucinogenic agent; used as a probe for the 5-HT2A receptor. nih.govwikipedia.org |

Q & A

Q. What safety protocols are essential when handling (2R,4R)-2,4-Dimethylazetidine acetate in laboratory settings?

- Methodological Answer : Based on GHS classifications, the compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Researchers must:

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Work in fume hoods with local exhaust ventilation to minimize inhalation risks .

- Store in tightly sealed containers away from incompatible materials (e.g., strong oxidizers) .

- Refer to Section 7 of safety data sheets for handling and storage specifics .

Q. What are the known physicochemical properties of this compound, and how do data gaps impact experimental design?

- Methodological Answer : Critical parameters like melting point, boiling point, and water solubility are marked "no data available" . To address this:

- Empirically determine solubility via incremental solvent trials (e.g., polar vs. non-polar solvents).

- Use differential scanning calorimetry (DSC) for melting point estimation .

- LogP values can be predicted using software like ChemAxon or EPI Suite, pending experimental validation .

Q. How should accidental exposure to this compound be managed?

- Methodological Answer :

- Skin contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Eye exposure : Flush with saline or water for 20 minutes; seek medical attention .

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

- Document incidents and review SDS Sections 4 and 8 for tailored first-aid measures .

Advanced Research Questions

Q. How can the stereochemical integrity of this compound be verified during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to resolve enantiomers .

- Circular Dichroism (CD) : Compare optical rotation data with literature values (e.g., (2R,4R)-pentanediol has [α]²⁰_D = -53.5° in EtOH) .

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., tert-butoxycarbonyl analogs) to confirm absolute configuration .

Q. What strategies are effective for synthesizing this compound given its structural complexity?

- Methodological Answer :

- Ring-closing strategies : Azetidine rings can be formed via intramolecular nucleophilic substitution, leveraging tert-butyloxycarbonyl (Boc) protection for stereochemical control .

- Stereoselective alkylation : Use chiral auxiliaries or catalysts to install methyl groups at C2 and C4 positions .

- Acetylation : React the free base with acetic anhydride under inert conditions to avoid racemization .